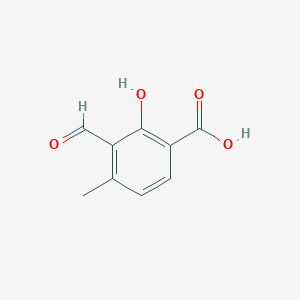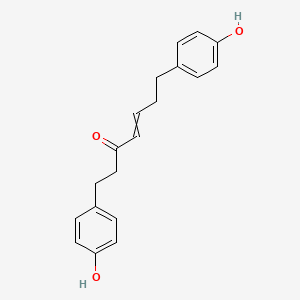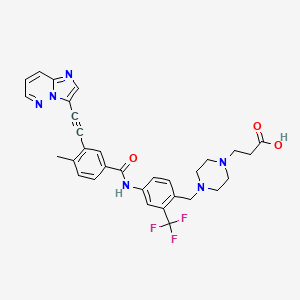
Ponatinib Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ponatinib Acid is a novel tyrosine kinase inhibitor specifically designed to inhibit both native and mutated forms of the BCR-ABL protein, including the T315I gatekeeper mutation. This compound has shown significant efficacy in treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ponatinib Acid is synthesized through a multi-step process. The preparation method involves the Friedel-Crafts acylation reaction of imidazo[1,2-b]pyridazine-3-formyl chloride with 4-methyl benzoic acid to generate an intermediate. This intermediate undergoes the Omair-Amos reaction with a Wittig reagent under alkaline conditions to form another intermediate, which is then subjected to amidation with a side chain to yield this compound .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Ponatinib Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include hydroxylated, demethylated, and methylated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Ponatinib Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors.
Biology: Investigated for its effects on various cellular pathways and protein interactions.
Industry: Employed in the development of new therapeutic agents and drug formulations.
Wirkmechanismus
Ponatinib Acid is a multi-target kinase inhibitor. Its primary cellular target is the BCR-ABL tyrosine kinase protein, which is constitutively active and promotes the progression of chronic myeloid leukemia. This compound inhibits the tyrosine kinase activity of both native and T315I mutant BCR-ABL kinases, preventing the proliferation of leukemia cells .
Vergleich Mit ähnlichen Verbindungen
Imatinib: First-generation BCR-ABL inhibitor, less effective against T315I mutation.
Nilotinib: Second-generation inhibitor, also less effective against T315I mutation.
Dasatinib: Another second-generation inhibitor with similar limitations.
Uniqueness: Ponatinib Acid is unique in its ability to inhibit the T315I mutation, which confers resistance to other BCR-ABL inhibitors. This makes it a critical option for patients with resistant forms of chronic myeloid leukemia .
Eigenschaften
Molekularformel |
C31H29F3N6O3 |
|---|---|
Molekulargewicht |
590.6 g/mol |
IUPAC-Name |
3-[4-[[4-[[3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl]amino]-2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C31H29F3N6O3/c1-21-4-5-23(17-22(21)7-9-26-19-35-28-3-2-11-36-40(26)28)30(43)37-25-8-6-24(27(18-25)31(32,33)34)20-39-15-13-38(14-16-39)12-10-29(41)42/h2-6,8,11,17-19H,10,12-16,20H2,1H3,(H,37,43)(H,41,42) |
InChI-Schlüssel |
REXPMJPDZVOYRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)CCC(=O)O)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


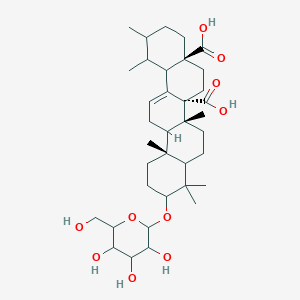
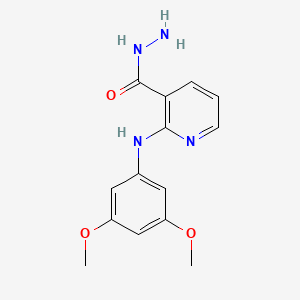
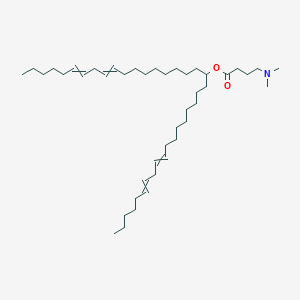
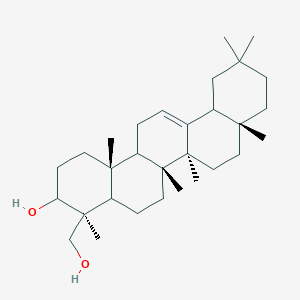
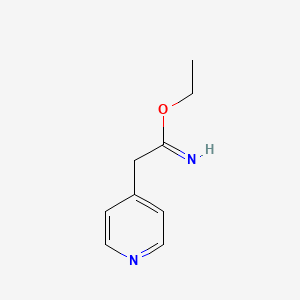
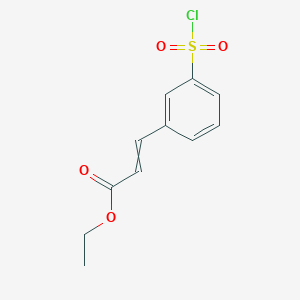
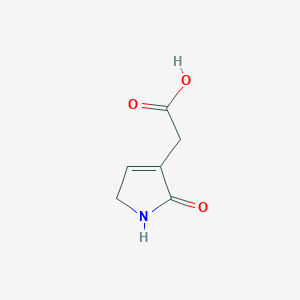
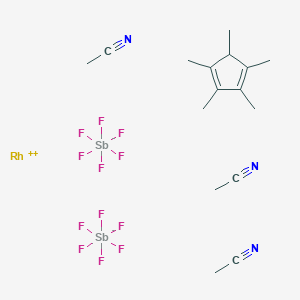
![2,8,11-Trioxadispiro[3.2.47.24]tridecane](/img/structure/B12433562.png)


![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
